molecular formula C7H3BrClF2NO2 B8248478 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid

2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid

Cat. No.: B8248478
M. Wt: 286.46 g/mol
InChI Key: FZDOMNKIBKOLNG-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid is an aromatic compound with a complex structure characterized by multiple halogen substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid typically involves multi-step reactions starting from simpler aromatic compounds One common method involves the halogenation of a precursor benzoic acid derivative, followed by amination

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique halogenated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and the amino group play crucial roles in binding to these targets, potentially altering their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-bromo-5-chloro-benzoic acid
  • 2-Amino-4-bromo-3,6-difluoro-benzoic acid
  • 2-Amino-5-chloro-3,6-difluoro-benzoic acid

Uniqueness

2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid is unique due to the specific combination of halogen atoms and the amino group, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions in various chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-4-bromo-5-chloro-3,6-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF2NO2/c8-2-3(9)4(10)1(7(13)14)6(12)5(2)11/h12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDOMNKIBKOLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)Br)F)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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